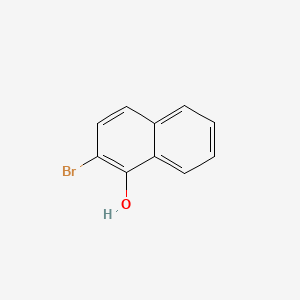

2-Bromonaphthalen-1-ol

描述

2-Bromonaphthalen-1-ol is an organic compound with the molecular formula C10H7BrO. It is a white crystalline solid that is soluble in organic solvents such as ethanol and dichloromethane but practically insoluble in water .

准备方法

2-Bromonaphthalen-1-ol can be synthesized through various methods. One common synthetic route involves the reaction of phenol with bromine in the presence of sulfuric acid. In this method, phenol and bromine are added to sulfuric acid, and the reaction chamber is heated to an appropriate temperature to facilitate the reaction . Industrial production methods may vary, but they generally follow similar principles of bromination of naphthalen-1-ol derivatives.

化学反应分析

2-Bromonaphthalen-1-ol undergoes several types of chemical reactions, including:

Substitution Reactions: It can participate in electrophilic aromatic substitution reactions due to the presence of the bromine atom.

Oxidation Reactions: The hydroxyl group can be oxidized under specific conditions.

Reduction Reactions: The bromine atom can be reduced to form naphthalen-1-ol. Common reagents used in these reactions include bromine, sulfuric acid, and various oxidizing and reducing agents.

科学研究应用

Chemistry

In synthetic organic chemistry, 2-Bromonaphthalen-1-ol serves as an important intermediate for synthesizing complex organic molecules. Its unique structure allows it to participate in various reactions, making it a versatile building block for more intricate compounds.

Biology

This compound has been utilized in biological studies due to its potential to interact with enzymes and proteins. It has been shown to inhibit specific enzymes involved in metabolic pathways, providing insights into biochemical mechanisms.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Acts on various enzymes, influencing metabolic pathways. |

| Anticancer Activity | Demonstrated significant inhibitory effects on cancer cell lines. |

| Antimicrobial Properties | Exhibited inhibitory effects against several bacterial strains. |

Medicine

The compound has garnered attention for its potential therapeutic applications:

- Anticancer Properties : Research indicates that this compound exhibits moderate to strong antiproliferative effects against several cancer cell lines, including MDA-MB-231 (triple-negative breast cancer), HeLa (cervical cancer), and A549 (lung cancer). The compound has shown IC50 values ranging from 0.03 to 0.26 μM for MDA-MB-231 cells, indicating potent activity.

Table 2: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 | 0.03 - 0.26 |

| HeLa | 0.07 - 0.72 |

| A549 | 0.08 - 2.00 |

The mechanism of action appears to involve cell cycle arrest and induction of apoptosis, as evidenced by changes in cell cycle distribution after treatment.

Case Studies and Research Findings

Numerous studies have explored the applications of this compound:

- Anticancer Efficacy : A systematic investigation revealed that derivatives of this compound induce apoptosis in cancer cells while exhibiting low toxicity in vivo.

- Enzyme Mechanisms : The compound has been employed as a probe in biochemical assays to elucidate enzyme interactions, enhancing our understanding of complex biological systems.

- Toxicity Studies : In vivo assessments indicated that while effective against tumors, this compound does not significantly adversely affect major organs at therapeutic levels.

- Antimicrobial Activity : Preliminary studies suggest that it possesses inhibitory effects against various bacterial strains, although specific minimum inhibitory concentrations are still under investigation.

作用机制

The mechanism by which 2-Bromonaphthalen-1-ol exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The bromine atom and hydroxyl group play crucial roles in these interactions, facilitating binding and subsequent biochemical reactions. The specific pathways involved depend on the context of its application, whether in biological systems or chemical processes .

相似化合物的比较

2-Bromonaphthalen-1-ol can be compared with other similar compounds such as:

1-Bromonaphthalen-2-ol: Similar in structure but with different positional isomerism.

2-Methyl-1-naphthol: Lacks the bromine atom, leading to different reactivity and applications.

7-Bromonaphthalen-1-ol: Another positional isomer with distinct properties and uses.

Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of this compound in various fields.

生物活性

2-Bromonaphthalen-1-ol (CAS Number: 771-15-3) is a brominated aromatic compound that has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and applications in scientific research, supported by data tables and relevant case studies.

Molecular Structure and Characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₇BrO |

| Molecular Weight | 223.066 g/mol |

| Melting Point | 44-46 °C |

| Boiling Point | 313.7 °C |

| Density | 1.6 g/cm³ |

| LogP | 3.70 |

This compound features a hydroxyl group (-OH) and a bromine atom attached to a naphthalene ring, which contributes to its reactivity and biological interactions .

Enzyme Interactions

Research indicates that this compound can modulate enzyme activity, particularly through inhibition mechanisms. Its interactions with various enzymes have been documented, including:

- Oxidative Stress Response Enzymes: The compound has shown inhibitory effects on enzymes involved in oxidative stress pathways, suggesting potential antioxidant properties .

- Protein Kinases: It may influence signaling pathways by interacting with protein kinases, affecting cellular proliferation and differentiation.

Cellular Effects

Studies demonstrate that this compound affects cellular processes such as:

- Gene Expression Modulation: It can alter the expression of genes related to stress responses and metabolic pathways, impacting cellular homeostasis.

- Cell Viability: In vitro studies have shown that at certain concentrations, this compound can induce cytotoxic effects in various cell lines, indicating its potential as a therapeutic agent or a toxicant depending on the context .

The biological activity of this compound is primarily attributed to its ability to bind to specific biomolecules. The bromine atom enhances electrophilic reactivity, allowing it to participate in nucleophilic attacks on various cellular targets. The hydroxyl group plays a crucial role in stabilizing these interactions through hydrogen bonding .

Antioxidant Activity

A study evaluated the antioxidant potential of derivatives of this compound. The results indicated significant free radical scavenging activity, with IC50 values comparable to established antioxidants . This suggests that the compound may have applications in preventing oxidative damage in biological systems.

Antibacterial Properties

Research has demonstrated that derivatives of this compound exhibit antibacterial activity against common pathogens such as Escherichia coli and Salmonella typhi. Minimum inhibitory concentrations (MICs) were reported as low as 0.12 mg/ml for some derivatives, highlighting its potential as an antimicrobial agent .

Applications in Scientific Research

This compound is utilized in various fields due to its versatile biological properties:

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Bromonaphthalen-1-ol in laboratory settings?

- Methodological Answer : A typical approach involves bromination of naphthalen-1-ol using reagents like N-bromosuccinimide (NBS) under acidic conditions. Alternatively, hydrolysis of brominated intermediates can yield the target compound. For example, 8-bromo-1,3-bis(4-chlorophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine was hydrolyzed with 20% HCl, followed by neutralization with NH₄OH and extraction with ethyl acetate. Recrystallization from ethanol/water mixtures ensures purity .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Identifies aromatic proton environments and confirms bromine substitution patterns.

- FT-IR : Detects hydroxyl (O–H stretch ~3200 cm⁻¹) and C–Br bonds (~600 cm⁻¹).

- Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ at m/z 229).

Advanced characterization may involve X-ray crystallography for structural confirmation .

Q. What purification methods are optimal for isolating this compound after synthesis?

- Methodological Answer : Post-synthesis, liquid-liquid extraction with ethyl acetate effectively isolates the compound from aqueous layers. Anhydrous Na₂SO₄ removes residual moisture. Recrystallization in ethanol/water (3:1 v/v) enhances purity, yielding crystals suitable for X-ray analysis .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction provides bond lengths, angles, and packing interactions. For example, a derivative (C₁₇H₁₃BrClNO) crystallized in a triclinic P1 space group with lattice parameters a = 4.8026 Å, b = 10.785 Å, c = 15.086 Å, and angles α = 67.64°, β = 79.43°, γ = 85.32°. Refinement using SHELXL97 software (R = 0.035) confirmed the stereochemistry and hydrogen-bonding network .

Q. What strategies address contradictory data in the reactivity of bromonaphthalenol derivatives?

- Methodological Answer : Contradictions in reactivity (e.g., divergent cross-coupling yields) require systematic parameter variation:

- Catalyst Screening : Test Pd(PPh₃)₄ vs. CuI catalysts in Ullmann coupling.

- Solvent Effects : Compare polar aprotic (DMF) vs. non-polar (toluene) solvents.

- Temperature Control : Replicate reactions at 80°C vs. 120°C.

Computational modeling (DFT) can predict regioselectivity and validate experimental outcomes .

Q. How to design experiments for introducing substituents to this compound?

- Methodological Answer : Electrophilic aromatic substitution (EAS) at activated positions (C-3/C-4) is feasible. For example, benzylation via Friedel-Crafts alkylation with benzyl bromide and AlCl₃ yields 3,4-dibenzyl-2-bromonaphthalen-1-ol. Monitor reaction progress via TLC (hexane/ethyl acetate 4:1) and characterize products using HRMS and NOESY NMR .

Q. Key Notes

- Methodological Focus : Answers emphasize experimental design, reproducibility, and analytical validation.

- Advanced Techniques : Highlighted strategies for resolving data contradictions and functionalization challenges.

属性

IUPAC Name |

2-bromonaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOHOSHDZQVKDPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70227883 | |

| Record name | 2-Bromo-1-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70227883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

771-15-3 | |

| Record name | 2-Bromo-1-naphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000771153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-1-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70227883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。